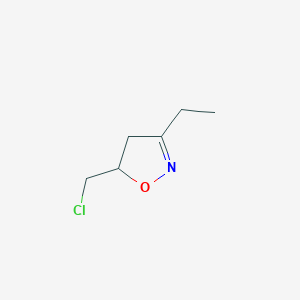

5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYKIJQMVFEEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical nomenclature, synthesis, reactivity, and prospective applications, offering a technical resource for researchers and scientists in the field.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound is This compound . This name is derived from the following structural features:

-

1,2-oxazole: A five-membered heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 2.

-

4,5-dihydro: Indicates that the double bond between positions 4 and 5 of the oxazole ring is saturated. This derivative is also commonly referred to as an isoxazoline.

-

3-ethyl: An ethyl group is attached to the carbon atom at position 3 of the ring.

-

5-(chloromethyl): A chloromethyl group is attached to the carbon atom at position 5 of the ring.

The structure is as follows:

Caption: Chemical structure of this compound.

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for forming the isoxazoline ring, most notably via 1,3-dipolar cycloaddition reactions.

1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkene

A primary and versatile route to 4,5-dihydro-1,2-oxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. For the target molecule, this would involve the reaction of propanenitrile oxide with 3-chloro-1-propene.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of the target molecule.

Detailed Protocol:

-

Generation of Propanenitrile Oxide: Propanenitrile oxide is an unstable intermediate and is typically generated in situ. A common method is the dehydrohalogenation of the corresponding hydroximoyl chloride.

-

Start with propionaldoxime, which is then chlorinated to form propanohydroximoyl chloride. .

-

The hydroximoyl chloride is then treated with a non-nucleophilic base, such as triethylamine, to generate propanenitrile oxide in the reaction mixture.

-

-

Cycloaddition Reaction:

-

The in situ generated propanenitrile oxide is reacted with an excess of 3-chloro-1-propene.

-

The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is washed with water to remove the triethylamine hydrochloride salt.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

-

Rationale for Experimental Choices:

-

The in situ generation of the nitrile oxide is necessary due to its high reactivity and tendency to dimerize.

-

The use of a non-nucleophilic base prevents side reactions with the hydroximoyl chloride.

-

An excess of the alkene is often used to maximize the yield of the desired cycloadduct and minimize the dimerization of the nitrile oxide.

Chemical Reactivity and Properties

The chemical reactivity of this compound is primarily dictated by the presence of the chloromethyl group and the isoxazoline ring.

Reactivity of the Chloromethyl Group

The chloromethyl group is a reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at the 5-position, which is a key feature for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[1]

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Ammonia, primary/secondary amines | Aminomethyl |

| Thiol | Sodium thiomethoxide | (Methylthio)methyl |

| Azide | Sodium azide | Azidomethyl |

| Cyanide | Sodium cyanide | Cyanomethyl |

| Hydroxide | Sodium hydroxide | Hydroxymethyl |

Stability of the Isoxazoline Ring

The 4,5-dihydro-1,2-oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, the N-O bond is susceptible to reductive cleavage. This property can be exploited in synthetic chemistry, as the isoxazoline ring can serve as a masked β-hydroxy ketone or γ-amino alcohol, which are valuable synthons.[2]

Applications in Drug Development

The isoxazole and isoxazoline scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2] They are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

As a Scaffold for Novel Therapeutics

The title compound, with its reactive chloromethyl handle, is an excellent starting material for the synthesis of diverse libraries of isoxazoline derivatives. Researchers can systematically modify the substituent at the 5-position to explore the SAR and optimize the biological activity for a specific therapeutic target. The ethyl group at the 3-position can influence the compound's lipophilicity and electronic properties, which are critical parameters in drug design.[1]

Caption: Workflow for utilizing the target compound in drug discovery.

Potential Biological Activities

-

Antimicrobial Agents: Many isoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[3][4]

-

Anticancer Agents: The isoxazole nucleus is a component of several compounds with cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Agents: Certain isoxazolines have shown promise as anti-inflammatory agents.

Analytical Characterization

The structure of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the connectivity of atoms and the chemical environment of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the C-Cl and C=N bonds.

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The material safety data sheet (MSDS) should be consulted for detailed handling and disposal procedures.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents. Its straightforward synthesis via 1,3-dipolar cycloaddition and the reactivity of its chloromethyl group allow for the creation of diverse chemical libraries for biological screening. The isoxazoline core is a well-established pharmacophore, suggesting that derivatives of this compound are promising candidates for further investigation in various areas of drug discovery.

References

-

PubChem. 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. Available at: [Link]

-

PubChem. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. Available at: [Link]

-

PubChem. Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. Available at: [Link]

-

PMC. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][5][6]Triazines: Synthesis and Photochemical Properties. Available at: [Link]

-

PMC. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]

-

MDPI. An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. Available at: [Link]

-

World Journal of Pharmaceutical Research. IN VITRO ANTHELMINTIC ACTIVITY OF 3-(3-CHLOROPHENYL)-5- PHENYL-4, 5-DIHYDRO-1,2-OXAZOLE DERIVATIVES. Available at: [Link]

-

MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available at: [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

-

MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Available at: [Link]

Sources

- 1. 3-(Chloromethyl)-5-ethyl-1,2-oxazole | 122221-01-6 | Benchchem [benchchem.com]

- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-(Chloromethyl)oxazole | 172649-57-9 [sigmaaldrich.cn]

- 6. 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid | C18H12Cl2F3NO3 | CID 23159811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Rise of a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide on the Biological Activity of Dihydro-1,2-oxazole Compounds

Audience: Researchers, scientists, and drug development professionals.

The quest for novel therapeutic agents is a perpetual challenge, demanding innovation in both chemical synthesis and biological understanding. Within the vast landscape of heterocyclic chemistry, the dihydro-1,2-oxazole (commonly known as 2-isoxazoline) ring system has emerged as a "privileged scaffold." This distinction is not arbitrary; it is earned through the consistent ability of its derivatives to interact with a wide array of biological targets, demonstrating a remarkable spectrum of activities. This guide serves as a technical deep dive for the drug development professional, moving beyond a simple recitation of facts to explore the causality behind experimental design, the integrity of evaluation protocols, and the molecular mechanisms that underpin the therapeutic potential of these versatile compounds.

Section 1: The Molecular Foundation: Synthesis and Physicochemical Properties

The biological activity of any compound is inextricably linked to its three-dimensional structure and chemical properties. For dihydro-1,2-oxazoles, their journey from concept to biological evaluation begins with elegant and efficient synthetic chemistry.

Core Synthesis: The 1,3-Dipolar Cycloaddition

The predominant and most versatile method for synthesizing the dihydro-1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. This method is a cornerstone of isoxazoline chemistry due to its high efficiency, regioselectivity, and control over stereochemistry, which are critical for establishing clear Structure-Activity Relationships (SAR).

Experimental Protocol: A Self-Validating Synthesis of a Dihydro-1,2-oxazole Library

-

Step 1: Aldoxime Formation (Precursor Synthesis). React an appropriate aldehyde with hydroxylamine hydrochloride in a basic medium (e.g., aqueous sodium hydroxide) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The resulting aldoxime is the stable precursor to the reactive nitrile oxide.

-

Step 2: In Situ Generation of Nitrile Oxide (The Key Intermediate). The aldoxime is dissolved in a suitable organic solvent (e.g., dichloromethane). The critical step is the slow, dropwise addition of an oxidizing agent, such as sodium hypochlorite (household bleach) or Chloramine-T, at a controlled temperature (0-5°C). Causality: This slow, cold addition is crucial to prevent the dimerization of the highly reactive nitrile oxide intermediate, thereby maximizing its availability for the subsequent cycloaddition and ensuring a higher yield of the desired product.

-

Step 3: The [3+2] Cycloaddition. The chosen alkene is added to the reaction mixture containing the freshly generated nitrile oxide. The reaction is typically stirred at room temperature for several hours.

-

Step 4: Work-up and Purification. The reaction is quenched with water, and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified via column chromatography on silica gel. Validation: The purity and identity of the final dihydro-1,2-oxazole compound are confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the structural integrity of the molecule before biological testing.

This synthetic workflow provides a robust and scalable platform for generating a diverse library of compounds for screening.

Caption: Synthetic workflow for dihydro-1,2-oxazole synthesis.

Section 2: A Spectrum of Biological Activity

The true value of the dihydro-1,2-oxazole scaffold lies in its diverse biological activities. Derivatives have been extensively studied and validated across multiple therapeutic areas.[1]

Anticancer Activity

Oxazole-containing compounds have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to induce cell death and inhibit tumor growth.[2][3][4] Their derivatives can target fundamental cellular processes required for cancer cell survival and proliferation.

-

Mechanism of Action: A primary mechanism involves the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2][3] Other identified targets include DNA topoisomerases, protein kinases, and STAT3 signaling pathways.[2][3][5] This multi-targeted approach can be advantageous in overcoming the drug resistance that plagues many current chemotherapies.[4]

Experimental Workflow: A Multi-Pillar Approach to Anticancer Evaluation

This workflow represents a logical, tiered system for validating the anticancer potential of a novel dihydro-1,2-oxazole derivative.

Caption: Tiered workflow for the evaluation of anticancer agents.

Anti-inflammatory Properties

Chronic inflammation underlies numerous diseases, from arthritis to neurodegenerative disorders. Dihydro-1,2-oxazole derivatives have been identified as potent anti-inflammatory agents.[6][7][8]

-

Mechanism of Action: A key mechanism is the suppression of pro-inflammatory signaling pathways. Notably, some derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[9] By preventing NF-κB activation, these compounds can decrease the expression of pro-inflammatory genes like IL-1β, IL-6, and TNF-α, effectively dampening the inflammatory cascade.[10]

Signaling Pathway: Inhibition of NF-κB by Dihydro-1,2-oxazole Compounds

Caption: Inhibition of the NF-κB inflammatory pathway.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals. The dihydro-1,2-oxazole scaffold has proven to be a fertile ground for discovering such agents.[11][12] Derivatives have shown broad-spectrum activity against various pathogens.[1][13]

-

Structure-Activity Relationship (SAR): Extensive SAR studies have been conducted to optimize the antimicrobial potency of this class.[14] The nature and position of substituents on the aromatic rings attached to the core scaffold are critical in determining the spectrum and potency of activity. For example, specific substitutions can enhance activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

Table 1: Representative Antimicrobial Activity of Oxazole Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| 1,3-Oxazole Derivatives | Escherichia coli | Zone of Inhibition | 20 mm | [1] |

| 1,3-Oxazole Derivatives | Staphylococcus aureus | Zone of Inhibition | ~12-18 mm | [15] |

| Benzo[d]oxazole Derivatives | Candida species | Antifungal Activity | Superior to reference drug | [13] |

| 1,2,4-Oxadiazole Antibiotics | Gram-Positive Strains (inc. MRSA) | MIC | Broadly Active | [14] |

Section 3: Future Perspectives and Conclusion

The dihydro-1,2-oxazole scaffold is far more than just another heterocyclic compound; it is a dynamic platform for drug discovery. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its proven record of potent and varied biological activities ensures that these libraries are rich in potential therapeutic leads.

Future research will undoubtedly focus on:

-

Target Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets for the most active compounds.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step for clinical translation.

-

Bioisosteric Replacement: Using the dihydro-1,2-oxazole ring as a bioisostere for other chemical groups (like esters and amides) to improve the stability and efficacy of existing drugs.[16]

References

-

Title: Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. Source: PubMed. URL: [Link]

-

Title: Synthesis and antibacterial activity of dihydro-1,2-oxazine and 2-pyrazoline oxazolidinones: novel analogs of linezolid. Source: PubMed. URL: [Link]

-

Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Source: Bentham Science. URL: [Link]

-

Title: Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Source: Research J. Pharm. and Tech. URL: [Link]

-

Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Source: PubMed. URL: [Link]

-

Title: Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Source: Biointerface Research in Applied Chemistry. URL: [Link]

-

Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Source: Taylor & Francis Online. URL: [Link]

-

Title: a brief review on antimicrobial activity of oxazole derivatives. Source: Indo American Journal of Pharmaceutical Sciences. URL: [Link]

-

Title: Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Source: Journal of Chemistry. URL: [Link]

-

Title: A comprehensive review on biological activities of oxazole derivatives. Source: SpringerLink. URL: [Link]

-

Title: Naturally Occurring Oxazole-Containing Peptides. Source: MDPI. URL: [Link]

-

Title: Anti-inflammatory oxazole-, nitro- and hexahydropyrrolo[2,1-b]oxazole-containing abietane diterpenoid alkaloids from Salvia miltiorrhiza. Source: PubMed. URL: [Link]

-

Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Source: ResearchGate. URL: [Link]

-

Title: Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Source: Journal of Advanced Scientific Research. URL: [Link]

-

Title: Review of Antimicrobial Activity of Oxazole. Source: International Journal of Pharmaceutical and Phytopharmacological Research. URL: [Link]

-

Title: Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Source: MDPI. URL: [Link]

-

Title: A comprehensive review on biological activities of oxazole derivatives. Source: PMC. URL: [Link]

-

Title: A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Source: International Journal of Modern Pharmaceutical Research. URL: [Link]

-

Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Source: Indian Journal of Pharmaceutical Sciences. URL: [Link]

-

Title: Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]

-

Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Source: PMC. URL: [Link]

-

Title: Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Source: PMC. URL: [Link]

-

Title: Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Source: PubMed. URL: [Link]

-

Title: Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Source: PubMed. URL: [Link]

-

Title: Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Source: Journal of the Turkish Chemical Society, Section A: Chemistry. URL: [Link]

-

Title: Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]

-

Title: (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Source: ResearchGate. URL: [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jddtonline.info [jddtonline.info]

- 7. jddtonline.info [jddtonline.info]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory oxazole-, nitro- and hexahydropyrrolo[2,1-b]oxazole-containing abietane diterpenoid alkaloids from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iajps.com [iajps.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. d-nb.info [d-nb.info]

- 14. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medicopublication.com [medicopublication.com]

- 16. rjptonline.org [rjptonline.org]

physical characteristics of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

This guide details the physical, chemical, and spectroscopic characteristics of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (also known as 3-ethyl-5-(chloromethyl)-2-isoxazoline). This compound is a critical heterocyclic building block, primarily utilized in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds due to the reactivity of the chloromethyl group and the latent functionality of the isoxazoline ring.

Chemical Identity & Structural Analysis

This compound belongs to the 2-isoxazoline class, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms with one double bond (N=C). The presence of the chloromethyl group at position 5 creates a stereocenter, making the molecule chiral (existing as R and S enantiomers), typically synthesized as a racemate.

Core Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| Synonyms | 3-Ethyl-5-(chloromethyl)-2-isoxazoline; 3-Ethyl-5-chloromethyl-2-isoxazoline |

| CAS Registry Number | Not widely listed in commodity databases; typically referenced by structure in patent literature.[1][2] |

| Molecular Formula | C |

| Molecular Weight | 147.60 g/mol |

| SMILES | CCC1=NOC(CCl)C1 |

| Stereochemistry | Racemic mixture (±) at C5 unless chirally resolved. |

Physical Characteristics

Note: As a specialized intermediate, specific experimental constants may vary based on purity. Values below represent high-confidence estimates derived from homologous series (e.g., 3-methyl analogs).

Physical Properties Matrix

| Property | Value / Description |

| Physical State | Clear to pale yellow liquid at standard temperature and pressure (STP). |

| Boiling Point | ~85–95 °C at 10 mmHg (Estimated); ~210 °C at 760 mmHg (Extrapolated). |

| Density | 1.12 – 1.16 g/cm³ (20 °C). |

| Refractive Index ( | ~1.46 – 1.48 |

| Solubility | Soluble: Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile.Insoluble: Water (forms an emulsion). |

| Partition Coefficient (LogP) | ~1.2 – 1.5 (Predicted). Moderate lipophilicity. |

| Vapor Pressure | Low at STP; volatile under high vacuum. |

Synthesis & Reaction Mechanism

The standard industrial and laboratory route to this scaffold is the [3+2] 1,3-Dipolar Cycloaddition . This reaction couples a nitrile oxide (dipole) with an alkene (dipolarophile).[3][4]

Mechanism of Action[5][6][7]

-

Precursor Formation: Propionaldehyde oxime is chlorinated (using NCS or Cl

) to form the hydroximoyl chloride. -

In Situ Dipole Generation: Treatment with a base (Et

N) eliminates HCl, generating Propionitrile Oxide (the 1,3-dipole). -

Cycloaddition: The nitrile oxide reacts with Allyl Chloride (the dipolarophile) in a concerted manner. The reaction is regioselective, favoring the 5-substituted isoxazoline due to electronic and steric factors.

Synthesis Workflow Diagram

Caption: Step-wise synthesis via 1,3-dipolar cycloaddition of in-situ generated nitrile oxide.

Spectroscopic Characterization

For researchers confirming the identity of synthesized material, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl-

1.18 (t, 3H, J = 7.5 Hz): Methyl protons of the ethyl group (-CH

-

2.35 (q, 2H, J = 7.5 Hz): Methylene protons of the ethyl group (-CH

-

2.90 (dd, 1H, J = 17.0, 7.5 Hz): Ring proton at C4 (H

-

3.15 (dd, 1H, J = 17.0, 11.0 Hz): Ring proton at C4 (H

-

3.60–3.75 (m, 2H): Chloromethyl protons (-CH

- 4.75–4.85 (m, 1H): Methine proton at C5 (chiral center).

Diagnostic Features: The ABX pattern of the ring protons (C4/C5) and the triplet-quartet system of the ethyl group are the primary confirmation of the structure.

C NMR (100 MHz, CDCl-

10.5: Ethyl CH

-

22.0: Ethyl CH

- 42.5: Ring C4.

-

45.0: Chloromethyl (-CH

- 78.5: Ring C5 (C-O bond).

- 160.5: Ring C3 (C=N bond).

Mass Spectrometry (GC-MS)

-

Molecular Ion (M

): m/z 147/149 (3:1 ratio due to -

Base Peak: Often m/z 112 (Loss of Cl) or m/z 98 (Loss of CH

Cl). -

Fragmentation: Characteristic cleavage of the N-O bond and loss of the ethyl side chain.

Experimental Protocols

Protocol A: Synthesis of this compound

Reagents: Propionaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Allyl chloride (1.5 eq), Triethylamine (1.2 eq), DMF (solvent).

-

Chlorination: Dissolve propionaldehyde oxime in DMF at 0°C. Add NCS portion-wise. Stir for 1 hour to form hydroximoyl chloride.

-

Cycloaddition: Add allyl chloride to the reaction mixture.

-

Dipole Release: Dropwise add a solution of triethylamine in DMF over 2 hours at 0–5°C. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide (furoxan formation).

-

Workup: Pour mixture into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO -

Purification: Concentrate in vacuo. Purify via vacuum distillation (approx. 90°C @ 10 mmHg) or silica gel chromatography (Hexane/EtOAc 9:1).

Protocol B: Purification Workflow

Caption: Standard workup and purification strategy for liquid isoxazolines.

Safety & Handling

-

Hazards: The compound contains a chloromethyl group, acting as a potential alkylating agent . It should be treated as a skin irritant and potential sensitizer.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Isoxazolines are generally stable but can degrade under prolonged exposure to light or strong acids.

-

Compatibility: Avoid strong nucleophiles (amines, thiols) unless reaction is intended. The C-Cl bond is reactive.

References

-

Cycloaddition Methodology: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

-

Isoxazoline Synthesis: Jaeger, V., & Colinas, P. A. (2004). Nitrile Oxides. In Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (pp. 367-410). Wiley. Link

-

General Characterization: Easton, C. J., et al. (1994). Regioselectivity in the Synthesis of Isoxazolines. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

review of 4,5-dihydro-1,2-oxazole chemistry

An In-Depth Technical Guide to the Chemistry of 4,5-Dihydro-1,2-oxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5-dihydro-1,2-oxazole, commonly known as the 2-isoxazoline ring system, represents a cornerstone in modern heterocyclic chemistry. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is not merely a stable scaffold but a versatile synthetic intermediate with profound implications in medicinal chemistry, agrochemistry, and materials science.[1][2] Its unique electronic properties and the inherent reactivity of the N-O bond allow for a diverse array of chemical transformations, making it a privileged structure in the synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-isoxazolines, with a particular focus on their role in drug discovery and development.

The 2-Isoxazoline Scaffold: An Introduction

The 2-isoxazoline ring is a five-membered heterocycle with one nitrogen and one oxygen atom in adjacent positions and a double bond between the nitrogen and one of the adjacent carbon atoms.[3] This structure imparts a unique combination of stability and reactivity. The relatively weak N-O bond is a key feature, predisposing the ring to cleavage reactions that can be exploited to generate a variety of acyclic structures with controlled stereochemistry.[4][5] This attribute has made 2-isoxazolines invaluable as "masked" functional groups, particularly for the synthesis of β-hydroxy ketones and γ-amino alcohols, which are common motifs in natural products and pharmaceuticals.[5][6][7]

Synthesis of 4,5-Dihydro-1,2-oxazoles: Building the Core

The construction of the 2-isoxazoline ring can be achieved through several synthetic strategies. However, the 1,3-dipolar cycloaddition of nitrile oxides with alkenes stands out as the most widely employed and versatile method.[8][9][10]

The [3+2] Cycloaddition of Nitrile Oxides and Alkenes

The cornerstone of 2-isoxazoline synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful reaction that forms a five-membered ring from a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkene).[9] This reaction is highly efficient and often proceeds with high regioselectivity and stereospecificity.[8][9]

Mechanism of 1,3-Dipolar Cycloaddition:

The reaction is generally considered to be a concerted, pericyclic process that proceeds through a six-electron, aromatic-like transition state.[9] The regioselectivity of the cycloaddition is governed by both electronic and steric factors, which can often be predicted using Frontier Molecular Orbital (FMO) theory.[8]

Diagram: Generalized Mechanism of 1,3-Dipolar Cycloaddition

Caption: Concerted [3+2] cycloaddition of a nitrile oxide and an alkene to form a 2-isoxazoline ring.

Generation of Nitrile Oxides:

Nitrile oxides are often unstable and prone to dimerization, so they are typically generated in situ.[10] Common methods for their generation include:

-

Dehydrohalogenation of Hydroximoyl Halides: This is a classic method where an aldoxime is halogenated and then treated with a non-nucleophilic base.

-

Oxidation of Aldoximes: A variety of oxidizing agents can be used, including sodium hypochlorite (bleach), N-bromosuccinimide (NBS), and hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB).[11]

-

Dehydration of Primary Nitroalkanes: This method provides a direct route from readily available starting materials.[11]

Experimental Protocol: One-Pot Synthesis of 3,5-Diphenyl-4,5-dihydro-1,2-oxazole

This protocol details a common one-pot procedure for the synthesis of a 2-isoxazoline from an aldehyde, hydroxylamine, and an alkene via in situ generation of the nitrile oxide.[11]

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

Styrene

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

To a stirred solution of benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in DCM at 0 °C, add pyridine (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the benzaldoxime.

-

Add styrene (1.5 eq) to the reaction mixture.

-

In a separate flask, dissolve NCS (1.1 eq) in DCM. Add this solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired 3,5-diphenyl-4,5-dihydro-1,2-oxazole.

Other Synthetic Routes

While the [3+2] cycloaddition is dominant, other methods for synthesizing 2-isoxazolines exist, including:

-

Intramolecular cyclization of oximes: This strategy involves the cyclization of appropriately functionalized oximes, often promoted by transition metals or radical initiators.[12]

-

Reaction of α,β-unsaturated carbonyl compounds with hydroxylamine: This method can lead to the formation of 2-isoxazolines, although the reaction pathways can be complex.[13][14]

Reactivity of 2-Isoxazolines: Unlocking Functionality

The synthetic utility of 2-isoxazolines is largely derived from the reactivity of the ring, particularly the susceptibility of the N-O bond to cleavage.[4][6]

Reductive Cleavage of the N-O Bond

Reductive cleavage of the N-O bond is a powerful transformation that unmasks the latent functionality within the 2-isoxazoline ring.[5] The choice of reducing agent determines the nature of the product.

Common Reductive Cleavage Methods:

| Reducing Agent | Product | Notes |

| H₂/Raney Ni | γ-Amino alcohol | A common and effective method.[5] |

| LiAlH₄ | γ-Amino alcohol | A potent reducing agent, useful for highly substituted systems.[5] |

| SmI₂ | β-Hydroxy ketone | A mild and selective method that often preserves other functional groups.[10] |

| Mo(CO)₆ | β-Hydroxy ketone | Another transition metal-based method for selective cleavage.[5][6] |

| TiCl₃ | β-Hydroxy ketone | A useful reagent for this transformation.[5] |

Diagram: Reductive Cleavage Pathways of 2-Isoxazolines

Caption: Key reductive cleavage pathways of the 2-isoxazoline ring.

Experimental Protocol: Reductive Cleavage to a β-Hydroxy Ketone using SmI₂

This protocol outlines the samarium(II) iodide-mediated cleavage of a 2-isoxazoline to a β-hydroxy ketone.[10]

Materials:

-

3,5-Diphenyl-4,5-dihydro-1,2-oxazole

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, anhydrous

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the 3,5-diphenyl-4,5-dihydro-1,2-oxazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add the SmI₂ solution in THF (2.5 eq) dropwise to the stirred solution. The characteristic deep blue color of SmI₂ should be maintained.

-

After the addition is complete, add anhydrous methanol (4.0 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the corresponding β-hydroxy ketone.

Applications in Drug Discovery and Beyond

The 2-isoxazoline scaffold is a recurring motif in a wide range of biologically active molecules.[1][15][16] Its derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.[4][15][17]

Isoxazolines in Medicinal Chemistry

-

Anti-inflammatory Agents: Some 2-isoxazoline derivatives have been found to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[16]

-

Anticancer Agents: The isoxazoline moiety has been incorporated into various compounds that exhibit cytotoxic activity against a range of cancer cell lines.[4][15]

-

Antimicrobial Agents: Derivatives of 2-isoxazoline have demonstrated significant activity against various bacteria and fungi.[15][17]

-

Neuroprotective Agents: There is emerging research into the potential of isoxazoline-containing compounds for the treatment of neurodegenerative diseases.[18]

Isoxazolines in Agrochemicals

The isoxazoline class of compounds has seen significant success in the development of insecticides and parasiticides.[2][3] These compounds often act as potent modulators of insect GABA-gated chloride channels, leading to paralysis and death of the target pests.[3]

Conclusion

The chemistry of 4,5-dihydro-1,2-oxazoles is a rich and dynamic field with far-reaching implications for both academic research and industrial applications. The ability to construct this heterocyclic core with high efficiency and stereocontrol, coupled with the diverse transformations of the resulting ring system, makes the 2-isoxazoline a truly versatile tool in the synthetic chemist's arsenal. For professionals in drug discovery and development, a thorough understanding of 2-isoxazoline chemistry is essential for the design and synthesis of novel therapeutic agents and for the efficient construction of complex molecular architectures. As synthetic methodologies continue to evolve, the importance of the 2-isoxazoline scaffold in the creation of functional molecules is set to grow even further.

References

-

Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. (2024). Academic Science Journal. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. [Link]

-

2-Isoxazolines: A Synthetic and Medicinal Overview. (2021). ChemMedChem. [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals. [Link]

-

SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). ARKIVOC. [Link]

-

Reaction design: [2 + 2 + 1] cycloaddition to construct isoxazoline based upon nitronates. (n.d.). RSC Publishing. [Link]

-

Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal. [Link]

-

Isoxazoline: An Emerging Scaffold in Pesticide Discovery. (n.d.). Journal of Agricultural and Food Chemistry. [Link]

-

Recent advances in the oxime-participating synthesis of isoxazolines. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). Beilstein Journal of Organic Chemistry. [Link]

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). Molecules. [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Methods of Cleavage of 2-Isoxazolines. (n.d.). Bentham Science. [Link]

-

Methods of Cleavage of 2-Isoxazolines. (2011). Current Organic Synthesis. [Link]

-

Synthesis of Oxazole, Oxazoline and Isoxazoline Derived Marine Natural Products: A Review. (n.d.). Current Organic Synthesis. [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

-

Reductive cleavage of highly substituted Δ2-isoxazolines. Synthesis of crispatic acid. (n.d.). Tetrahedron Letters. [Link]

-

2‐Isoxazolines: A Synthetic and Medicinal Overview. (n.d.). ResearchGate. [Link]

-

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. (2020). ChemPlusChem. [Link]

-

Mechanism of 1,3-dipolar cycloadditions. (n.d.). The Journal of Organic Chemistry. [Link]

-

Isoxazoline. (n.d.). Wikipedia. [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014). Chem-Station. [Link]

-

Therapeutic potential of 2-isoxazolines. (2004). Indian Journal of Pharmaceutical Sciences. [Link]

-

Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2023). The Journal of Organic Chemistry. [Link]

-

Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (n.d.). Molecules. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Advances. [Link]

-

New derivatives of 4,5-dihydro-1H-pyrazole, 4,5-dihydro-1,2-oxazole, and pyrimidine prepared proceeding from (E)-3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-ferrocenylprop-2-en-1-one. (2017). Russian Journal of Organic Chemistry. [Link]

-

The Formation of 2-Isoxazolines in the Reactions of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives-A Critical Review. (2018). Current Organic Chemistry. [Link]

-

The Formation of 2-Isoxazolines in the Reactions of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives-A Critical Review. (n.d.). Bentham Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isoxazoline - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 11. 2-Isoxazoline synthesis [organic-chemistry.org]

- 12. Recent advances in the oxime-participating synthesis of isoxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Isoxazolines: A Synthetic and Medicinal Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Technical Brief: Structural Elucidation and Quantification of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole via High-Resolution Mass Spectrometry

Executive Summary

This application note details the protocol for the identification, structural characterization, and quantification of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (referred to herein as CM-ISOX ).

Isoxazoline scaffolds are critical pharmacophores in medicinal chemistry, particularly in the development of GABA antagonists and antiparasitic agents (e.g., Fluralaner). CM-ISOX represents a functionalized intermediate whose chloromethyl moiety provides a reactive handle for further diversification but also introduces analytical challenges regarding stability and ionization.

This guide moves beyond generic protocols, offering a targeted LC-MS/MS workflow that addresses the specific lability of the chloromethyl group and the unique isotopic signature of the molecule.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | This compound |

| Formula | C₆H₁₀ClNO |

| Monoisotopic Mass | 147.0451 Da ( |

| Exact Mass ( | 149.0421 Da |

| LogP (Predicted) | ~1.2 - 1.5 (Moderate Lipophilicity) |

| pKa (Conjugate Acid) | ~2.5 - 3.5 (Protonation at Nitrogen) |

| Key Structural Features | Labile N-O bond, Reactive Chloromethyl group |

Analytical Challenges & Strategy

The "Chlorine Signature"

The presence of a single chlorine atom creates a distinct isotopic cluster. In high-resolution MS (HRMS), the intensity ratio of the

Thermal Instability

Isoxazolines can undergo retro-1,3-dipolar cycloaddition or ring opening under high thermal stress.

-

Strategy: Use Electrospray Ionization (ESI) rather than Electron Impact (EI) or APCI to minimize in-source fragmentation.

-

Control: Limit source temperature to <350°C.

Fragmentation Pathways (MS/MS)

For Multiple Reaction Monitoring (MRM), we utilize the lability of the chloromethyl group and the ring strain.

-

Primary Transition (Quantifier): Loss of HCl (

). -

Secondary Transition (Qualifier): Ring cleavage/Loss of Ethyl group.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Protein precipitation with strong acids may induce ring opening. A neutral LLE is preferred.

-

Aliquot: Transfer 100 µL of plasma/reaction media to a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard (e.g., d5-Isoxazoline analog) at 1 µg/mL.

-

Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) .

-

Note: MTBE is chosen over Ethyl Acetate to minimize co-extraction of polar matrix components.

-

-

Agitation: Vortex for 2 minutes at 1500 rpm.

-

Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Concentration: Transfer the supernatant to a clean vial. Evaporate to dryness under

at 30°C. -

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Why: Retains the moderately lipophilic isoxazoline while eluting polar salts early.

-

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 5% B (Isocratic hold for trapping)

-

0.5-3.0 min: 5% -> 95% B (Linear ramp)

-

3.0-4.0 min: 95% B (Wash)

-

4.0-4.1 min: 95% -> 5% B

-

4.1-6.0 min: 5% B (Re-equilibration)

-

Mass Spectrometry (ESI+):

-

Capillary Voltage: 3.0 kV.[3]

-

Cone Voltage: 25 V (Optimized to prevent in-source fragmentation of the Cl group).

-

Desolvation Temp: 350°C.

MRM Transitions Table

| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type | Mechanism |

| 148.05 ( | 112.05 | 15 | Quantifier | Neutral loss of HCl |

| 148.05 ( | 55.05 | 25 | Qualifier | Ring Cleavage (Propionitrile) |

| 150.05 ( | 114.05 | 15 | Validation | Isotope Confirmation |

Structural Elucidation & Mechanism

The fragmentation of CM-ISOX follows a distinct pathway governed by the stability of the isoxazoline ring and the leaving group ability of the chloride.

Fragmentation Logic

-

Protonation: Occurs at the ring nitrogen (

). -

Pathway A (Dominant): Inductive cleavage of the C-Cl bond, assisted by the neighboring oxygen or simply thermal elimination, resulting in the loss of neutral HCl (36 Da). This yields a stable cation at

112. -

Pathway B (Ring Opening): Cleavage of the N-O bond (the weakest bond in the ring), followed by retro-cycloaddition, generating propionitrile (

) and other small fragments.

Pathway Visualization

The following diagram illustrates the analytical workflow and the proposed fragmentation mechanism.

Figure 1: Analytical workflow and proposed collision-induced dissociation (CID) pathways for CM-ISOX.

Validation Criteria (Self-Validating Protocol)

To ensure the trustworthiness of the data, the following acceptance criteria must be met for every batch:

-

Retention Time: The analyte must elute within ±0.05 min of the reference standard.

-

Isotope Ratio: The peak area ratio of the 148.05 transition to the 150.05 transition must be

. -

Signal-to-Noise: The Limit of Quantitation (LOQ) is defined as the concentration yielding a S/N ratio > 10:1.

-

Linearity:

over the range of 1 ng/mL to 1000 ng/mL.

References

-

Isoxazoline Synthesis & Properties

-

Lymperopoulos, P. et al. (2025). "Regioselective Synthesis of 5-Substituted 3-(β-D-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition." Molecules. Available at: [Link] (Contextual grounding on isoxazoline synthesis via 1,3-dipolar cycloaddition).

-

-

Mass Spectrometry of Isoxazolines

-

Borges, L. et al. (2022). "Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations and ESI-MS/MS." Rapid Communications in Mass Spectrometry. Available at: [Link] (Mechanistic insight into isoxazoline ring fragmentation).

-

-

LC-MS Method Validation

-

Markowska-Buńka, P. et al. (2025).[1] "A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry." Journal of Veterinary Research.[1] Available at: [Link] (Protocol grounding for biological matrix extraction of isoxazolines).

-

- McLafferty, F. W. & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole as a Tunable Scaffold in Agrochemical Synthesis

Part 1: Executive Summary & Strategic Utility

In the competitive landscape of agrochemical discovery, "scaffold hopping" is a critical strategy to bypass resistance mechanisms and secure new intellectual property. 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole represents a high-value chiral synthon, offering a distinct steric and lipophilic profile compared to the canonical 3-methyl (e.g., Methiozolin) or 5,5-dimethyl (e.g., Pyroxasulfone) isoxazoline motifs.

This Application Note details the handling, synthesis, and downstream coupling of this intermediate. Its primary utility lies in its 5-chloromethyl handle , which serves as a versatile electrophile for constructing sulfone-bridged herbicides and safeners.

Key Chemical Attributes

| Property | Specification | Significance |

| Molecular Formula | C₆H₁₀ClNO | Compact scaffold with high atom economy. |

| Reactive Moiety | 5-Chloromethyl (–CH₂Cl) | Primary alkyl halide; ideal for Sɴ2 coupling with sulfinates or thiols. |

| Steric Modulator | 3-Ethyl Group | Increases lipophilicity (LogP) and steric bulk vs. methyl analogs, altering active site binding kinetics. |

| Chirality | C5 Stereocenter | The (5R) or (5S) enantiomers often exhibit differential biological activity (e.g., S-metolachlor precedent). |

Part 2: Mechanism of Action & Synthetic Logic

The "Ethyl-Switch" Hypothesis

Most commercial isoxazoline herbicides utilize a methyl group at the 3-position. Substituting this with an ethyl group affects the molecule's physicochemical properties:

-

Metabolic Stability: The ethyl group introduces a new site for metabolic oxidation (hydroxylation at the benzylic-like

-carbon), potentially altering the half-life in crops vs. weeds (selectivity basis). -

VLCFA Inhibition: In Very Long Chain Fatty Acid (VLCFA) elongase inhibitors, the isoxazoline ring binds to a hydrophobic pocket. The slightly larger ethyl group can enhance binding affinity in resistant biotypes where the pocket has mutated.

Synthetic Pathway Visualization

The following diagram illustrates the generation of the scaffold via [3+2] cycloaddition and its divergence into two major agrochemical classes.

Figure 1: Synthetic workflow from commodity precursors to divergent agrochemical classes via the 3-ethyl isoxazoline scaffold.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize this compound via 1,3-dipolar cycloaddition. Scale: 50 mmol

Reagents:

-

Propionaldehyde oxime (4.35 g, 50 mmol)

-

Allyl chloride (11.5 g, 150 mmol, 3 eq) - Excess acts as dipolarophile and solvent

-

N-Chlorosuccinimide (NCS) (6.68 g, 50 mmol)

-

Triethylamine (Et₃N) (5.56 g, 55 mmol)

-

Dichloromethane (DCM) (100 mL)

Step-by-Step Methodology:

-

Chlorination: Dissolve propionaldehyde oxime in DCM (50 mL) and cool to 0°C. Add NCS portion-wise over 30 minutes. Stir for 1 hour at room temperature to generate the hydroximoyl chloride.

-

Checkpoint: Verify disappearance of oxime by TLC (Hexane/EtOAc 4:1).

-

-

Cycloaddition: Cool the solution to 0°C. Add Allyl chloride (3 eq).

-

Base Addition: Add Et₃N dropwise over 2 hours. Crucial: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

-

Mechanism:[1] Et₃N eliminates HCl to generate the propionitrile oxide in situ, which immediately traps allyl chloride.

-

-

Workup: Wash the reaction mixture with water (2 x 50 mL) and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Purification: The residue is often a clear oil. Purify via vacuum distillation (approx. 85-90°C at 5 mmHg) or flash chromatography (0-10% EtOAc in Hexane).

Expected Yield: 75-85% Characterization:

-

¹H NMR (CDCl₃):

1.18 (t, 3H, CH₃), 2.35 (q, 2H, CH₂-ethyl), 2.9-3.1 (m, 2H, ring CH₂), 3.65 (d, 2H, CH₂Cl), 4.75 (m, 1H, ring CH-O).

Protocol B: Coupling to Aryl Sulfinates (VLCFA Inhibitor Synthesis)

Objective: React the chloromethyl scaffold with a pyrazole sulfinate to mimic Pyroxasulfone topology.

Reagents:

-

This compound (1.0 eq)

-

Sodium 1-methyl-3-(trifluoromethyl)pyrazole-4-sulfinate (1.1 eq)

-

DMF (Dimethylformamide) (anhydrous)

-

Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq)

Methodology:

-

Preparation: Dissolve the sulfinate salt and TBAI in anhydrous DMF under N₂ atmosphere.

-

Addition: Add the isoxazoline scaffold (dissolved in minimal DMF) to the reaction vessel.

-

Reaction: Heat to 80°C for 4-6 hours.

-

Note: The reaction proceeds via Sɴ2 substitution. The iodide catalyst converts the alkyl chloride to a more reactive alkyl iodide in situ.

-

-

Quench: Pour into ice water. The sulfone product typically precipitates as a white solid.

-

Filtration: Filter, wash with water, and recrystallize from Ethanol/Water.

Part 4: Safety & Stability Guidelines

Handling Chloromethyl Isoxazolines[2][3][4][5][6]

-

Alkylating Potential: Like all

-halomethyl heterocycles, this compound is a potential alkylating agent. It must be handled in a fume hood with nitrile gloves. -

Thermal Stability: Isoxazolines are generally stable up to 120°C. However, avoid strong Lewis acids which can trigger ring opening (isoxazoline

Storage

-

Store at 2-8°C under Argon.

-

Shelf Life: >12 months if protected from moisture (hydrolysis of the CH₂Cl group is slow but possible).

Part 5: References

-

Isoxazoline Herbicide Chemistry:

-

Synthesis of 3-Substituted Isoxazolines:

-

Title: A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.

-

Source: MDPI Molecules.

-

URL:[Link]

-

-

Safener Analogs (Isoxadifen-ethyl context):

-

Sulfonyl-Isoxazoline Patents:

Sources

Technical Application Note: Nucleophilic Functionalization of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Introduction & Scope

The isoxazoline scaffold (4,5-dihydro-1,2-oxazole) is a privileged structure in medicinal chemistry, appearing in antibiotics, antitumor agents, and modern insecticides.[1] The specific derivative 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (Compound 1 ) presents a unique dual-reactivity profile: it contains a stable heterocyclic core and a reactive electrophilic "handle" (the chloromethyl group).

This guide details the protocols for functionalizing Compound 1 with various nucleophiles. Unlike simple alkyl halides, the adjacent isoxazoline ring imposes specific steric and electronic constraints.[1] The protocols below prioritize Nucleophilic Substitution (

Key Reactivity Profile

-

Primary Reactivity:

displacement of the chlorine atom at the C5-methyl position.[1] -

Secondary Reactivity: Base-induced ring fragmentation (avoid strong bases like

-BuOK). -

Stability: The 3-ethyl group is generally robust, but

-deprotonation is possible under harsh basic conditions.[1]

Mechanistic Insight & Strategy

The reaction of Compound 1 with nucleophiles is governed by the balance between substitution and elimination.[1] The chloromethyl group is a primary alkyl halide, making it an excellent candidate for

Reaction Pathways[1][2][3][4][5][6][7]

Figure 1: Competing reaction pathways. Pathway A is favored by using non-bulky nucleophiles and polar aprotic solvents (DMF, DMSO).[1]

Experimental Protocols

Protocol A: Synthesis of Azide Derivative (Click Chemistry Precursor)

Target: 5-(Azidomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

This protocol converts the chloride to an azide, enabling "Click" chemistry (CuAAC) for conjugation to proteins, fluorophores, or DNA encoded libraries.[1]

Reagents:

-

Compound 1 (1.0 eq)

-

Sodium Azide (

) (1.5 eq) -

Sodium Iodide (

) (0.1 eq, Catalyst)[1] -

Solvent: DMSO (Anhydrous)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (100 mg, 0.68 mmol) in anhydrous DMSO (2.0 mL).

-

Activation: Add NaI (10 mg, 0.06 mmol). Stir for 5 minutes at room temperature. Note: This in situ generates the more reactive iodomethyl intermediate (Finkelstein reaction).[1]

-

Substitution: CAREFULLY add

(66 mg, 1.02 mmol). Warning: Azides are toxic and potentially explosive.[1] Use a blast shield.[1] -

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The starting material (

) should disappear, replaced by a new spot ( -

Workup:

-

Cool to room temperature.[1]

-

Dilute with water (10 mL) and extract with Diethyl Ether (

mL). Note: Ether is preferred over DCM to avoid potential formation of diazidomethane if excess DCM reacts with azide traces, though rare here.[1] -

Wash combined organics with brine (

mL).[1] -

Dry over

, filter, and concentrate under reduced pressure (keep bath

-

-

Yield: Expect 85–95% of a pale yellow oil. Use directly without column chromatography if purity >90% by NMR.[1]

Protocol B: Amination with Secondary Amines

Target: 5-(Aminomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole derivatives

Direct reaction with amines requires careful control to prevent quaternary ammonium salt formation.[1]

Reagents:

-

Compound 1 (1.0 eq)

-

Secondary Amine (e.g., Morpholine, Piperidine) (2.0 eq)[1]

-

Base:

(2.0 eq) -

Solvent: Acetonitrile (

)

Step-by-Step Workflow:

-

Setup: Suspend Compound 1 (1.0 eq) and

(2.0 eq) in dry -

Addition: Add the secondary amine (2.0 eq) dropwise.

-

Reflux: Heat to reflux (82°C) for 12–16 hours.

-

Optimization: If reaction is slow, add 10 mol%

or switch solvent to DMF and heat to 90°C.[1]

-

-

Filtration: Cool to RT and filter off the inorganic salts (

). Rinse the pad with -

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica gel, gradient 0

5% MeOH in DCM).

Protocol C: Thioether Synthesis (Sulfur Nucleophiles)

Target: 5-(Aryl/Alkylthiomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Thiols are highly nucleophilic and react rapidly, often without heating.[1]

Reagents:

-

Compound 1 (1.0 eq)

-

Thiol (R-SH) (1.1 eq)

-

Base: Triethylamine (

) (1.2 eq) -

Solvent: DCM or THF[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve Compound 1 in DCM (0.1 M).

-

Addition: Add

followed by the thiol.[1] -

Reaction: Stir at Room Temperature for 2–4 hours.

-

Quench: Wash with 1M NaOH (to remove unreacted thiol) followed by water and brine.

-

Isolation: Dry (

) and concentrate. These products are often crystalline solids.[1]

Data Summary & Troubleshooting

| Nucleophile Class | Reagent | Solvent | Temp ( | Typical Yield | Key Precaution |

| Azide | DMSO | 60 | 90% | Toxic reagents; avoid chlorinated solvents in workup. | |

| 2 | MeCN | 82 (Reflux) | 65-80% | Use excess amine to prevent over-alkylation.[2] | |

| Thiol | DCM | 25 (RT) | >90% | Odor control; bleach quench required.[1] | |

| Alkoxide | THF | 0 | 40-60% | Risk: Strong bases may cause ring opening.[1] Keep cold. |

Troubleshooting "Stalled" Reactions

If the reaction conversion is <50% after 24 hours:

-

Finkelstein Catalyst: Add 0.5 eq of Tetrabutylammonium Iodide (TBAI) or NaI.[1] The exchange of Cl for I creates a much better leaving group (

faster rate).[1] -

Solvent Switch: Move from MeCN to DMF or NMP to increase the solubility of inorganic bases and enhance nucleophilicity.[1]

References

-

Synthesis of 5-fluoroalkyl-isoxazoles via nucleophilic substitution. Chalyk, B., et al.[1] (2019).[1][3] Journal of Organic Chemistry. Describes the stability of the isoxazoline ring during substitution reactions on 5-halomethyl groups.

-

Asymmetric Synthesis of Functionalized 2-Isoxazolines. Galvani, G., et al.[1] (2013).[1] Journal of Organic Chemistry. Details the synthesis and handling of 5-chloromethyl-isoxazolines.

-

Reaction of 5-chloromethyl-isoxazolines with strong bases. Burrowes, T., et al.[1] (1977).[1] Australian Journal of Chemistry.[1][4] A critical reference warning against the use of bulky strong bases which lead to bicyclic ether formation or ring opening.

-

Click Chemistry on Isoxazoline Scaffolds. Pinto, D., et al.[1][5] (2011).[1] Bioorganic & Medicinal Chemistry Letters. Demonstrates the utility of the azide-isoxazoline intermediate.[1]

Sources

- 1. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. escholarship.org [escholarship.org]

- 5. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dihydro-1,2-Oxazoles (Isoxazolines)

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in 1,3-Dipolar Cycloadditions

Introduction: The Mechanistic Landscape

Welcome to the technical support hub for isoxazoline synthesis. You are likely employing the 1,3-dipolar cycloaddition of a nitrile oxide (dipole) with an alkene (dipolarophile).[1][2][3] While this reaction is a cornerstone of heterocyclic chemistry, it is kinetically sensitive. The nitrile oxide species is transient and highly reactive; it does not "wait" for your alkene. If the cycloaddition is not the fastest pathway, the nitrile oxide will consume itself or succumb to environmental nucleophiles.

This guide addresses the three most critical failure modes: Dimerization (Furoxan formation) , Regioisomer Scrambling , and Precursor Hydrolysis .

Troubleshooting Module 1: "My yield is low, and I see a crystalline byproduct."

Diagnosis: Nitrile Oxide Dimerization (Furoxan Formation)

If you isolate a crystalline solid that is not your product and lacks the alkene protons in NMR, you have likely formed a furoxan (1,2,5-oxadiazole-2-oxide) .

The Causality:

Nitrile oxides (

The Fix: The "High-Dilution" Protocol To favor the cycloaddition (a bimolecular reaction between dipole and alkene) over dimerization, you must keep the steady-state concentration of the nitrile oxide extremely low.

Corrective Actions:

-

In-Situ Generation: Never attempt to isolate the nitrile oxide. Generate it in the presence of the alkene.

-

Slow Addition: Add the base (usually Triethylamine or DIPEA) very slowly to the mixture of hydroximoyl chloride and alkene. Use a syringe pump if possible.

-

Stoichiometric Excess: Use an excess of the alkene (1.2 – 1.5 equiv) to ensure that once a nitrile oxide molecule is generated, it statistically encounters an alkene before another nitrile oxide.

Visualizing the Competitive Pathways

Figure 1: Kinetic competition between the desired cycloaddition and the parasitic dimerization pathway.

Troubleshooting Module 2: "I am seeing two regioisomers in my LC-MS/NMR."

Diagnosis: Poor Regiocontrol

In the reaction of a nitrile oxide with a monosubstituted alkene, two outcomes are possible:

-

5-Substituted (Major): Oxygen binds to the more substituted carbon.

-

4-Substituted (Minor): Oxygen binds to the less substituted carbon.

The Causality: Regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance.

-

Electronic: For electron-rich alkenes (e.g., styrene, vinyl ethers), the reaction is HOMO(dipolarophile) – LUMO(dipole) controlled, heavily favoring the 5-substituted product.

-

Steric: The oxygen atom of the nitrile oxide is less sterically demanding than the carbon end (which carries the R-group). Therefore, the oxygen preferentially attacks the more hindered position of the alkene to minimize steric clash at the carbon-carbon bond forming site.

The Fix: Substrate & Catalyst Engineering If you are getting a mixture (e.g., 60:40), your alkene might be electron-deficient or sterically ambiguous.

Corrective Actions:

-

Check Electronics: Electron-deficient alkenes (e.g., acrylates) often yield lower regioselectivity because the FMO gap changes, making the reaction dipole(HOMO) – dipolarophile(LUMO) controlled.

-

Lewis Acid Catalysis: Adding a Lewis Acid (e.g.,

or -

Solvent Switch: Changing from a non-polar solvent (DCM) to a polar solvent (EtOH) can sometimes shift the ratio, though this is less predictable.

Decision Tree for Regioselectivity

Figure 2: Decision logic for anticipating and correcting regioselectivity issues.

Troubleshooting Module 3: "The reaction stalled, and I recovered starting material (Oxime)."

Diagnosis: Hydrolysis or Incomplete Chlorination

If you are using the hydroximoyl chloride method (Method A below) and recover the aldehyde or oxime, the chlorination step likely failed, or moisture hydrolyzed the intermediate.

The Causality: Hydroximoyl chlorides are sensitive. If water is present, they hydrolyze back to hydroxamic acids or oximes. Furthermore, if the chlorination (using NCS) is not driven to completion before base addition, the base will simply deprotonate the unreacted oxime, which does not generate the dipole.

Corrective Actions:

-

Confirm Chlorination: Monitor the first step (Oxime + NCS) by TLC or NMR. The shift of the CH=N proton (usually ~8.0 ppm) will disappear/move significantly upon conversion to C(Cl)=N.

-

Anhydrous Conditions: Use dry DMF or DCM. The HCl generated during chlorination is hygroscopic and can pull moisture from the air.

-

Temperature Control: Keep the chlorination step near 0°C to 25°C. Do not heat until the dipole generation step.

Standard Operating Procedure (SOP): The "Huisgen" Protocol

This protocol uses the Hydroximoyl Chloride method, which is generally more controllable than the direct oxidation (Hypervalent Iodine) method for sensitive substrates.

Reagents:

-

Aldoxime (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Alkene (1.5 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

Solvent: Dry DMF or DCM (0.1 M concentration relative to oxime)

Step-by-Step Workflow:

-

Chlorination (Precursor Formation):

-

Dissolve Aldoxime in dry DMF under Nitrogen/Argon.

-

Add NCS (1.1 equiv) in portions at 0°C.

-

Allow to stir at Room Temperature (RT) for 1–3 hours.

-

Checkpoint: Verify consumption of oxime by TLC. If the reaction is sluggish (common for electron-deficient aromatics), add a catalytic amount (10 mol%) of pyridine or HCl gas to initiate the radical chlorination.

-

-

Cycloaddition (Dipole Generation):

-

Add the Alkene (1.5 equiv) to the reaction mixture.

-

CRITICAL STEP: Dissolve Et3N in a small volume of solvent. Add this solution dropwise over 30–60 minutes to the reaction mixture while stirring vigorously.

-

Reasoning: This keeps the instantaneous concentration of nitrile oxide low, preventing Furoxan formation (See Module 1).

-

-

Workup:

-

Pour into water (5x reaction volume) to remove DMF/Succinimide.

-

Extract with Ethyl Acetate or DCM.

-

Wash organic layer with brine, dry over Na2SO4.

-

-

Purification:

-

Flash chromatography. Note: Isoxazolines are stable on silica, but ensure the eluent is not too acidic if the product contains acid-sensitive groups.

-

Comparative Data: Oxidants for Nitrile Oxide Generation

Select the right oxidant based on your substrate tolerance.

| Method | Reagents | Pros | Cons |

| Chlorination/Base | NCS / Et3N | Gold Standard. Highly controllable; slow addition prevents dimerization. | Two steps (one pot); requires handling chlorinated intermediate. |

| Hypervalent Iodine | PIDA or PIFA | One-step; very fast; no halogenated waste. | High risk of dimerization due to rapid dipole generation; expensive reagents [2]. |

| Bleach | NaOCl (aq) | Cheap; green chemistry compatible. | Poor solubility for organic substrates; often leads to hydrolysis side products. |

| Dehydration | Nitroalkane + PhNCO | Avoids oximes entirely. | Requires toxic isocyanates; harsh conditions (reflux) often required. |

References

-

Regioselectivity in Nitrile Oxide Cycloadditions

-

Hypervalent Iodine Methodologies

-

Furoxan Dimerization Mechanism

-

General Review of Isoxazoline Synthesis

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. experts.nau.edu [experts.nau.edu]

Technical Support Center: Optimizing Reaction Conditions for 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

The synthesis of this target molecule is primarily achieved through a robust and versatile reaction: the 1,3-dipolar cycloaddition .[1] Specifically, it involves the reaction of propanenitrile oxide (the 1,3-dipole) with 3-chloro-1-propene, also known as allyl chloride (the dipolarophile). A critical aspect of this synthesis is the in situ generation of the highly reactive and unstable propanenitrile oxide intermediate to maximize its capture by the allyl chloride.[2][3]

This guide is structured into a Troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the reaction variables.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction yield is critically low. What are the most likely causes and how can I fix them?

A1: Low yield is the most common issue and typically points to one of two primary problems: inefficient generation of the nitrile oxide or its subsequent undesired consumption through side reactions.

-